
(4-Aminophenyl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(4-Aminophenyl)(thiophen-2-yl)methanol" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as amino-thiazolyl and thiophen-2-yl groups, which are of interest due to their potential biological activities. These compounds are synthesized and characterized using various analytical techniques and theoretical calculations to understand their properties and interactions with biological targets .
Synthesis Analysis
The synthesis of related compounds involves the formation of a core structure that typically includes a thiazolyl group attached to a thiophene moiety. For instance, the compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and its structure confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry . Similarly, salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized from their corresponding acids and characterized using modern physical-chemical methods . These methods provide a detailed understanding of the molecular structure and are essential for confirming the identity of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using a combination of experimental techniques and theoretical calculations. Density Functional Theory (DFT) calculations, such as those performed with the B3LYP-6-311+G(d,p) method, are used to optimize the structure and analyze stability and charge transfer . The equilibrium geometry, bonding features, and vibrational wave numbers are investigated to understand the structural changes due to different substituents . These analyses are crucial for predicting the behavior of the compounds under various conditions and for designing compounds with desired properties.
Chemical Reactions Analysis
The papers do not provide detailed information on the chemical reactions these compounds undergo. However, the synthesis and characterization of these compounds suggest that they can react with various reagents to form salts and other derivatives . The reactivity of the compounds can be inferred from the HOMO-LUMO energy gap, which provides insight into the thermodynamic stability and potential reactivity in the excited state .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are derived from their molecular structure and are characterized by spectroscopic methods. The vibrational calculations and Mulliken population analysis provide information on the distribution of charges within the molecule, which can affect its physical properties and interactions with other molecules . The molecular docking studies, which simulate the interaction of the compounds with biological targets, help to predict the pharmacokinetic behavior and potential biological activities, such as antiviral and antibacterial properties .
Propiedades
IUPAC Name |
(4-aminophenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11,13H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWYSCBAVIWMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629743 |
Source


|
| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(thiophen-2-yl)methanol | |
CAS RN |
915919-62-9 |
Source


|
| Record name | (4-Aminophenyl)(thiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

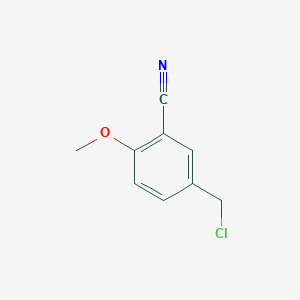
![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)
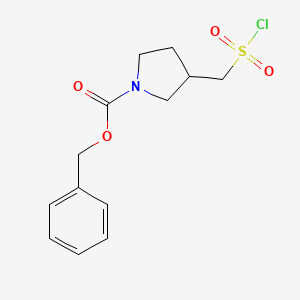
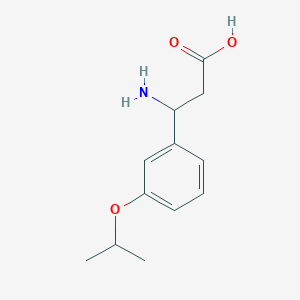


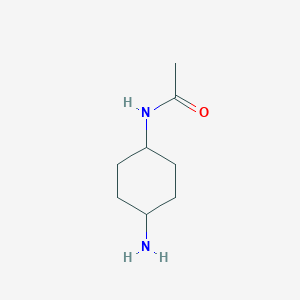


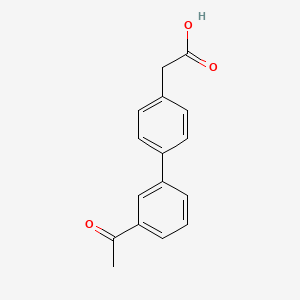
![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)

